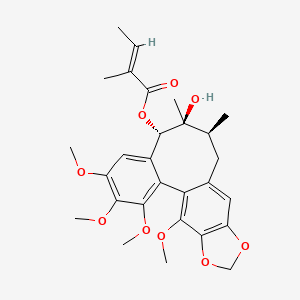
Schisantherin C
Descripción general
Descripción
Schisantherin C is a compound with the molecular formula C28H34O9 . It is one of the primary active compounds found in the medicinal plant Schisandra chinensis . It is also known by other names such as Arisanschinin L and Gomisin-B .
Molecular Structure Analysis
The molecular weight of Schisantherin C is 514.6 g/mol . The IUPAC name for Schisantherin C is (9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo [10.7.0.0 2,7 .0 14,18 ]nonadeca-1 (19),2,4,6,12,14 (18)-hexaen-8-yl) ( E )-2-methylbut-2-enoate .
Physical And Chemical Properties Analysis
Schisantherin C has a molecular weight of 514.6 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 7 . The exact mass is 514.22028266 g/mol .
Aplicaciones Científicas De Investigación
Antioxidative Properties
Schisantherin C has been identified as a biomarker in root extracts of certain plants, which supports its role in antioxidant activities. These antioxidative properties are significant because they can help protect cells from oxidative stress, which is linked to various chronic diseases .
Anti-inflammatory Activities
Research suggests that Schisantherin C contributes to anti-inflammatory activities. This is particularly valuable in medical research as inflammation is a common underlying factor in many diseases .
Hepatoprotective Effects
Schisantherin C is found in fruit extracts that are used for their hepatoprotective properties. Protecting the liver is crucial because it plays a vital role in detoxification and metabolism .
Neuroprotective Potential
There is a foundational level of research indicating that Schisantherin C may have neuroprotective effects, which could be beneficial in treating central nervous system injuries where effective treatments are limited .
Adaptogenic and Ergogenic Benefits
Extracts containing Schisantherin C are noted for their adaptogenic and ergogenic benefits, which can enhance physical performance and help the body adapt to stress .
Potential Anti-cancer Properties
While not directly linked to Schisantherin C, extracts from the same plant sources have been studied for their anti-cancer properties, suggesting a potential area of application for further research .
Support for Mitochondrial Health
Schisantherin C has been associated with increased mitochondrial glutathione concentration, which is important for maintaining mitochondrial health and function .
Serum Vitamin C Level Enhancement
The compound has also been shown to increase the level of vitamin C in the serum, which is essential for various bodily functions including immune response and skin health .
Mecanismo De Acción
Target of Action
Schisantherin C, a compound derived from the traditional medicinal plant Schisandra chinensis , primarily targets the Glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a downstream element of the PI3K/Akt pathway , playing a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
Schisantherin C interacts with its primary target, GSK-3β, by inducing the upregulation of p-Akt activity, which subsequently reduces the phosphorylation level of GSK-3β . This interaction leads to changes in cellular processes, including cell proliferation and apoptosis.
Biochemical Pathways
The primary biochemical pathways affected by Schisantherin C include the nuclear factor-κB (NF-κB) pathways , Mitogen-activated protein kinase (MAPK) , and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) . These pathways play a significant role in regulating cellular responses to cytokines and stress. By modulating these pathways, Schisantherin C can influence various downstream effects, including inflammation and cell survival.
Pharmacokinetics
The bioavailability of Schisantherin C is largely affected by hepatic and intestinal first-pass metabolism . This metabolism can limit the clinical efficacy of Schisantherin C. It exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (tmax) of 207 hours and a half-life (t1/2) of 948 hours .
Result of Action
The molecular and cellular effects of Schisantherin C’s action are diverse. It has been shown to have anti-inflammatory effects, operating through the regulation of inflammatory signaling pathways and the mitigation of the production and release of inflammatory cytokines . Additionally, it has demonstrated the ability to counteract damage to H9c2 cells and facilitate the recovery of myocardial tissue .
Action Environment
The action, efficacy, and stability of Schisantherin C can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antioxidant activities can be affected by the oxidative stress level in the environment
Safety and Hazards
While the specific safety and hazards of Schisantherin C are not detailed in the retrieved documents, it is generally advised to avoid breathing in its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Schisantherin C .
Propiedades
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-LSHKVNPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64938-51-8 | |
| Record name | Schisantherin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064938518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Schisantherin C and how is it typically isolated?
A1: Schisantherin C is a lignan compound found in the fruits of the Schisandra species, particularly Schisandra chinensis and Schisandra sphenanthera. While its exact molecular weight hasn't been explicitly reported in the provided abstracts, its structure has been elucidated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, solvent effects on methoxy protons, and chemical degradation studies [].
Q2: Which species of Schisandra contain Schisantherin C and does the content vary?
A2: Schisantherin C has been identified in various Schisandra species, including Schisandra chinensis, Schisandra sphenanthera, Schisandra rubriflora, and Schisandra lancifolia [, ]. The content of Schisantherin C, like other lignans, can vary significantly depending on the species, plant part, and even the time of harvest. For instance, one study found the highest total lignan content in Schisandra chinensis fruits collected between May and July [].
Q3: How can different parts of the Schisandra plant be chemically profiled for Schisantherin C and other compounds?
A3: Researchers have employed UPLC-QTOF-MS (Ultra Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) combined with metabolomics analysis to differentiate the chemical profiles of different parts of Schisandra chinensis, including the fruit, stems, leaves, and roots []. This approach allows for the identification and quantification of a wide range of metabolites, including Schisantherin C, in various plant parts.
Q4: Can you explain the use of UHPLC-QTOF/MS^E in understanding the effects of processing on Schisantherin C levels in Schisandra chinensis fruit?
A4: UHPLC-QTOF/MS^E is a powerful technique that combines high-resolution separation with accurate mass detection and fragmentation analysis. Researchers have utilized this technique to investigate the impact of processing methods, such as vinegar and wine processing, on the chemical composition of Schisandra chinensis fruit []. By comparing the metabolite profiles of processed and unprocessed fruits, they identified Schisantherin C as one of the key markers that exhibited significant variations in concentration depending on the processing method.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



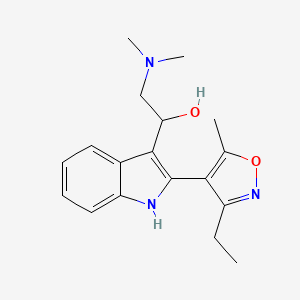
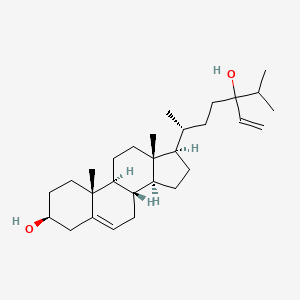
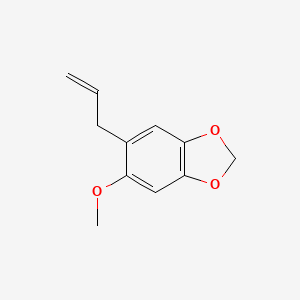
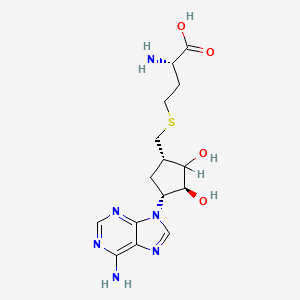
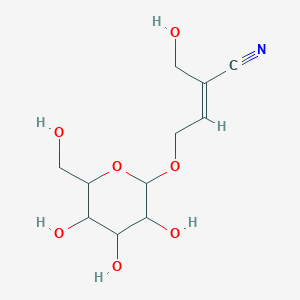
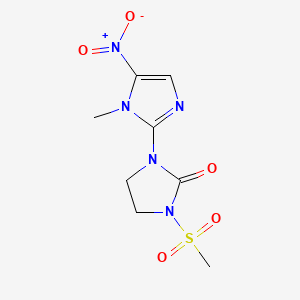

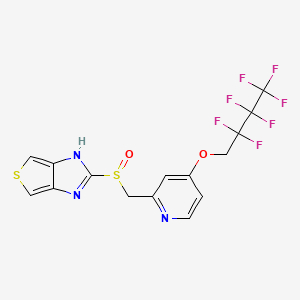
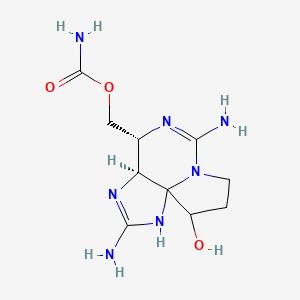


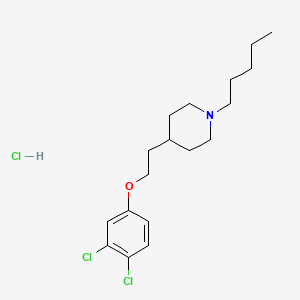
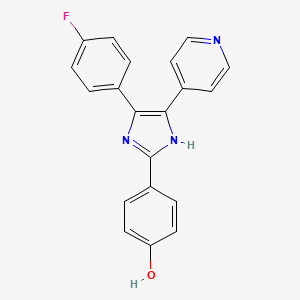
![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)